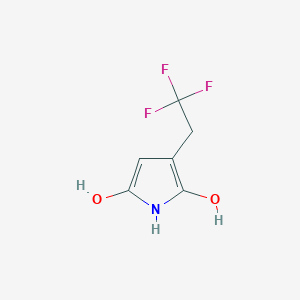
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol, also known as TFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a pyrrole derivative that has a trifluoroethyl group attached to the pyrrole ring. This compound has unique properties that make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is not fully understood. However, it is believed that 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol reacts with ROS in cells, resulting in the formation of a fluorescent product. The fluorescence of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is directly proportional to the concentration of ROS in the cell. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has also been shown to chelate iron ions, resulting in a change in its fluorescence.
Biochemical and Physiological Effects
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has been shown to have no significant biochemical or physiological effects on cells. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is a non-toxic compound that does not interfere with cellular processes. This makes 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol an ideal probe for use in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in lab experiments is its high sensitivity and selectivity for ROS detection. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is also a non-toxic compound that does not interfere with cellular processes. The primary limitation of using 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in lab experiments is its limited solubility in water. This can make it difficult to use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol in scientific research. One potential application is the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as a probe for the detection of ROS in vivo. This would involve the development of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol-based imaging agents for use in animal models. Another potential application is the use of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as a probe for the detection of iron ions in biological systems. This could lead to the development of new diagnostic tools for iron-related diseases. Finally, the synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol derivatives with improved solubility and fluorescence properties could lead to the development of new probes for use in biological systems.
Synthesemethoden
The synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol involves the reaction of 2,5-dimethoxytetrahydrofuran with trifluoroacetaldehyde in the presence of a Lewis acid catalyst. This reaction results in the formation of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol as the main product. The synthesis of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is relatively simple and has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has been used in various scientific research applications due to its unique properties. One of the primary uses of 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol is an excellent probe for ROS detection due to its high sensitivity and selectivity. 3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol has also been used as a fluorescent probe for the detection of iron ions in cells.
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethyl)-1H-pyrrole-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)2-3-1-4(11)10-5(3)12/h1,10-12H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXOHJDHLIGXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1CC(F)(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethyl)-1H-pyrrole-2,5-diol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


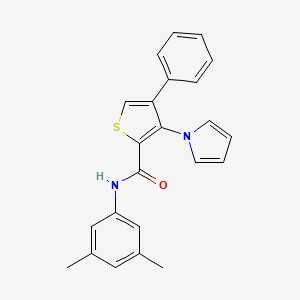


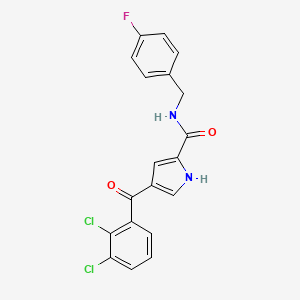
![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)




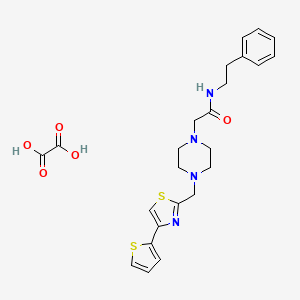
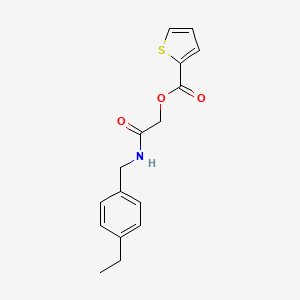
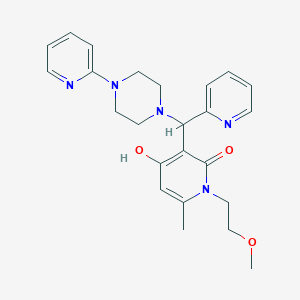
![N-[4-(dimethylsulfamoyl)phenyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2674136.png)